Cefalonium

Catalog No.
S523062
CAS No.
5575-21-3
M.F
C20H18N4O5S2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefalonium

CAS Number

5575-21-3

Product Name

Cefalonium

IUPAC Name

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1

InChI Key

FMZXNVLFJHCSAF-DNVCBOLYSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N

solubility

Soluble in DMSO

Synonyms

Cefalonium (anhydrous); Cefalonio; Lilly 41071; Lilly-41071; Lilly41071; 41071;

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N

The exact mass of the compound Cefalonium is 458.0719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759292. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cefalonium is a synthetic cephalosporin antibiotic, primarily used in veterinary medicine. Its chemical formula is C20H18N4O5S2C_{20}H_{18}N_{4}O_{5}S_{2} and it has a molecular weight of approximately 458.51 g/mol. The compound features a complex structure that includes a 1,2-thiazine fused to a 2-azetidinone, forming an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative . This unique structure contributes to its antibacterial properties, particularly against Gram-positive bacteria.

Typical of cephalosporins, including hydrolysis, which can lead to the formation of inactive metabolites. The presence of the beta-lactam ring makes it susceptible to hydrolytic cleavage by beta-lactamases produced by resistant bacterial strains. Additionally, the carboxyl group can participate in esterification reactions under certain conditions, which may affect its pharmacokinetic properties .

Cefalonium exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. This inhibition leads to cell lysis and ultimately bacterial death . Cefalonium is particularly noted for its effectiveness in treating infections in dairy cattle, such as subclinical mastitis .

The synthesis of Cefalonium typically involves multiple steps starting from simpler organic compounds. One common method includes:

  • Formation of the Thiazine Ring: This is achieved through cyclization reactions involving thioketones and amino acids.
  • Construction of the Beta-Lactam Core: This step often utilizes acylation reactions to introduce the beta-lactam structure.
  • Final Modifications: Additional functional groups are introduced through various chemical transformations to yield the final product.

Recent patents have described industrial-scale synthesis methods that improve yield and reduce production costs while maintaining the compound's efficacy .

Cefalonium is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in dairy cows. It is effective against infections like mastitis and is administered via intramuscular or subcutaneous routes. Its use helps improve animal health and productivity by reducing infection rates . Additionally, research into its potential applications in human medicine is ongoing, particularly concerning its structural analogs.

Cefalonium shares structural similarities with other cephalosporins and beta-lactam antibiotics. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
CephalexinC16H17N3O5SC_{16}H_{17}N_{3}O_{5}SCommonly used for human infections; oral administration
CeftiofurC21H22N6O7SC_{21}H_{22}N_{6}O_{7}SBroad-spectrum activity; used in livestock
CefazolinC14H14N8O5SC_{14}H_{14}N_{8}O_{5}SFirst-generation cephalosporin; effective against Gram-positive bacteria

Uniqueness of Cefalonium:

  • Cefalonium is specifically tailored for veterinary applications, particularly effective against pathogens prevalent in dairy cattle.
  • Its unique thiazine ring structure distinguishes it from other cephalosporins, potentially offering different pharmacological properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

458.07186203 g/mol

Monoisotopic Mass

458.07186203 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K2P920217W

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic with activity against aerobic gram-positive and some community-acquired gram-negative bacteria. Cefalonium is used in veterinary medicine.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5575-21-3

Wikipedia

Cefalonium

Dates

Last modified: 08-15-2023
1: Li S, Guo C, Meng L, Huang X. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2014 May;32(5):519-23. Chinese. PubMed PMID: 25185313.
2: Demon D, Ludwig C, Breyne K, Guédé D, Dörner JC, Froyman R, Meyer E. The intramammary efficacy of first generation cephalosporins against Staphylococcus aureus mastitis in mice. Vet Microbiol. 2012 Nov 9;160(1-2):141-50. doi: 10.1016/j.vetmic.2012.05.017. Epub 2012 May 22. PubMed PMID: 22677480.
3: Emmerich IU. [New drugs for horses and production animals in 2012]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2013;41(4):247-52. German. PubMed PMID: 23959620.
4: Zeng K, Zhang J, Wang Y, Wang ZH, Zhang SX, Wu CM, Shen JZ. Development of a rapid multi-residue assay for detecting β-lactams using penicillin binding protein 2x*. Biomed Environ Sci. 2013 Feb;26(2):100-9. doi: 10.3967/0895-3988.2013.02.004. PubMed PMID: 23336133.
5: Wente N, Zoche-Golob V, Behr M, Krömker V. Susceptibility to cephalosporins of bacteria causing intramammary infections in dairy cows with a high somatic cell count in Germany. Prev Vet Med. 2016 Sep 1;131:146-151. doi: 10.1016/j.prevetmed.2016.06.010. Epub 2016 Jun 23. PubMed PMID: 27401227.
6: Beltrán MC, Romero T, Althaus RL, Molina MP. Evaluation of the Charm maximum residue limit β-lactam and tetracycline test for the detection of antibiotics in ewe and goat milk. J Dairy Sci. 2013 May;96(5):2737-45. doi: 10.3168/jds.2012-6044. Epub 2013 Mar 1. PubMed PMID: 23453521.
7: Brunton LA, Duncan D, Coldham NG, Snow LC, Jones JR. A survey of antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales. Vet Rec. 2012 Sep 22;171(12):296. Epub 2012 Aug 18. PubMed PMID: 22903925.
8: Hou XL, Wu YL, Lv Y, Xu XQ, Zhao J, Yang T. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jul 15;931:6-11. doi: 10.1016/j.jchromb.2013.05.006. Epub 2013 May 17. PubMed PMID: 23747425.
9: Bai G, Chu X, Pan G, Li X, Yong W. [Determination of 9 cephalosporin drug residues in beef by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2009 Jul;27(4):417-20. Chinese. PubMed PMID: 19938495.
10: Berry EA, Hillerton JE. Effect of an intramammary teat seal and dry cow antibiotic in relation to dry period length on postpartum mastitis. J Dairy Sci. 2007 Feb;90(2):760-5. Erratum in: J Dairy Sci. 2007 Aug;90(8):4004. PubMed PMID: 17235153.
11: Karpiuk I, Michalska K, Bus K, Kiljan M, Tyski S. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. J Pharm Biomed Anal. 2017 Oct 25;145:651-660. doi: 10.1016/j.jpba.2017.07.060. Epub 2017 Aug 1. PubMed PMID: 28800526.
12: Di Rocco M, Moloney M, O'Beirne T, Earley S, Berendsen B, Furey A, Danaher M. Development and validation of a quantitative confirmatory method for 30 β-lactam antibiotics in bovine muscle using liquid chromatography coupled to tandem mass spectrometry. J Chromatogr A. 2017 Jun 2;1500:121-135. doi: 10.1016/j.chroma.2017.04.022. Epub 2017 Apr 12. PubMed PMID: 28449875.

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